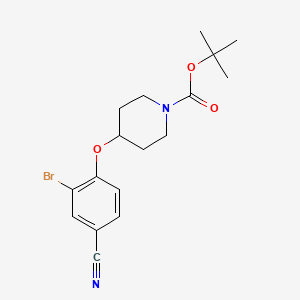
tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a bromine atom, and a cyanophenoxy group
准备方法
The synthesis of tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the tert-butyl group is introduced using tert-butyl chloroformate under basic conditions.
Cyanophenoxy group attachment: The final step involves the coupling of the cyanophenoxy group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction using a suitable cyanophenol derivative.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling reactions: The cyanophenoxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.
Chemical biology: The compound can be used as a probe to study biological processes, particularly those involving piperidine-containing molecules.
Industrial applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved in these interactions can vary, but they often include signal transduction pathways and metabolic processes.
相似化合物的比较
tert-Butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with a bromoethyl group instead of a cyanophenoxy group.
tert-Butyl 4-(4-bromo-2-cyanophenoxy)piperidine-1-carboxylate: This compound has a similar structure but with the bromine and cyanophenoxy groups in different positions.
tert-Butyl 4-(4-bromo-2-cyanophenoxy)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
tert-butyl 4-(2-bromo-4-cyanophenoxy)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-17(2,3)23-16(21)20-8-6-13(7-9-20)22-15-5-4-12(11-19)10-14(15)18/h4-5,10,13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZTUXABRDMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














